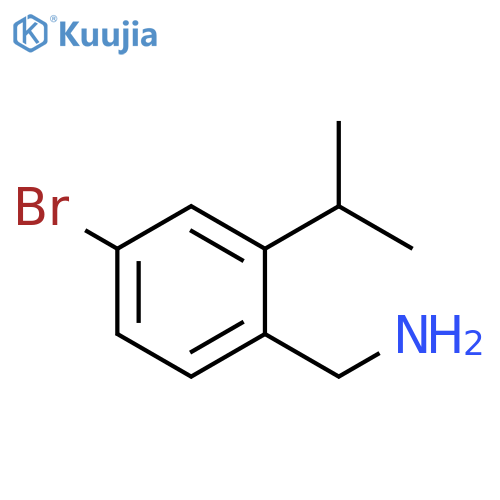

Cas no 1370601-16-3 (4-Bromo-2-(1-methylethyl)-benzenemethanamine)

4-Bromo-2-(1-methylethyl)-benzenemethanamine 化学的及び物理的性質

名前と識別子

-

- 4-Bromo-2-(1-methylethyl)-benzenemethanamine

- Benzenemethanamine, 4-bromo-2-(1-methylethyl)-

-

- インチ: 1S/C10H14BrN/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7H,6,12H2,1-2H3

- InChIKey: LLEAZBGNGDPCIN-UHFFFAOYSA-N

- ほほえんだ: C1(CN)=CC=C(Br)C=C1C(C)C

計算された属性

- せいみつぶんしりょう: 227.031

- どういたいしつりょう: 227.031

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26A^2

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 280.6±25.0 °C at 760 mmHg

- フラッシュポイント: 123.5±23.2 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

4-Bromo-2-(1-methylethyl)-benzenemethanamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-Bromo-2-(1-methylethyl)-benzenemethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B999345-10mg |

4-Bromo-2-(1-methylethyl)-benzenemethanamine |

1370601-16-3 | 10mg |

$ 95.00 | 2022-06-06 | ||

| TRC | B999345-5mg |

4-Bromo-2-(1-methylethyl)-benzenemethanamine |

1370601-16-3 | 5mg |

$ 70.00 | 2022-06-06 | ||

| TRC | B999345-50mg |

4-Bromo-2-(1-methylethyl)-benzenemethanamine |

1370601-16-3 | 50mg |

$ 365.00 | 2022-06-06 |

4-Bromo-2-(1-methylethyl)-benzenemethanamine 関連文献

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

4-Bromo-2-(1-methylethyl)-benzenemethanamineに関する追加情報

Introduction to 4-Bromo-2-(1-methylethyl)-benzenemethanamine (CAS No. 1370601-16-3)

4-Bromo-2-(1-methylethyl)-benzenemethanamine, identified by its Chemical Abstracts Service (CAS) number 1370601-16-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, featuring a brominated aromatic ring system coupled with an amine substituent, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.

The molecular structure of 4-Bromo-2-(1-methylethyl)-benzenemethanamine consists of a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with an isopropyl group. The presence of these functional groups imparts distinct reactivity, making it a versatile building block for further chemical modifications. In particular, the bromine atom provides a handle for nucleophilic aromatic substitution reactions, while the isopropyl group can participate in various organic transformations, including Grignard reactions, alkylation, and condensation reactions.

Recent advancements in drug discovery have highlighted the importance of aromatic amines in the development of novel therapeutic agents. 4-Bromo-2-(1-methylethyl)-benzenemethanamine has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in constructing scaffolds for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The brominated aromatic core allows for further derivatization, enabling the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity.

One notable application of 4-Bromo-2-(1-methylethyl)-benzenemethanamine is in the development of antimicrobial agents. The combination of a bromine substituent and an amine group creates a framework that can interact with bacterial enzymes or cell membranes, disrupting essential biological processes. Researchers have leveraged this compound to design molecules with enhanced activity against resistant bacterial strains, addressing a growing global health challenge. The isopropyl group further contributes to structural diversity, allowing for the creation of analogs with improved pharmacokinetic profiles.

The synthesis of 4-Bromo-2-(1-methylethyl)-benzenemethanamine typically involves multi-step organic reactions starting from commercially available aromatic precursors. Common synthetic routes include bromination followed by alkylation or reduction steps to introduce the isopropyl and amine functionalities, respectively. Advances in catalytic methods have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields. These innovations are crucial for scaling up production while maintaining high purity standards required for pharmaceutical applications.

In addition to its role in drug development, 4-Bromo-2-(1-methylethyl)-benzenemethanamine has found utility in materials science and agrochemical research. Its aromatic structure and functional groups make it a suitable candidate for designing advanced materials with tailored electronic properties or for synthesizing novel pesticides with improved efficacy and environmental safety. The ability to modify its chemical structure allows chemists to explore diverse applications across multiple disciplines.

Future research directions involving 4-Bromo-2-(1-methylethyl)-benzenemethanamine may focus on expanding its synthetic utility through innovative methodologies such as transition-metal-catalyzed cross-coupling reactions or photoredox catalysis. These approaches could unlock new ways to construct complex molecular architectures efficiently. Furthermore, computational modeling techniques are being increasingly employed to predict the biological activity of derivatives before experimental synthesis, streamlining the drug discovery process.

The growing interest in 4-Bromo-2-(1-methylethyl)-benzenemethanamine underscores its significance as a versatile intermediate in modern chemistry. As our understanding of molecular interactions deepens, this compound will likely continue to play a pivotal role in developing next-generation therapeutics and functional materials. Its unique structural features offer endless possibilities for innovation, driving progress across synthetic organic chemistry, medicinal chemistry, and beyond.

1370601-16-3 (4-Bromo-2-(1-methylethyl)-benzenemethanamine) 関連製品

- 402-15-3(2-hydroxy-4-(trifluoromethyl)benzamide)

- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)

- 1115871-63-0(N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide)

- 1260385-58-7(4-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine)

- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)

- 57357-84-3([1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride)

- 2137854-59-0(4-{[(2-methylpropyl)amino]methyl}-1-(propan-2-yl)-1H-pyrazole-5-sulfonamide)

- 1040640-32-1(3-(2H-1,3-benzodioxol-5-yl)-6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]pyridazine)

- 330189-63-4(N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide)

- 2092251-96-0(4-Bromo-6-(4-methylbenzyl)pyrimidine)